molecular formula C25H23ClN2O5S B12180274 ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12180274
M. Wt: 499.0 g/mol
InChI Key: MVKUDAIJJFAODE-DEDYPNTBSA-N
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Description

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features:

  • 2-Chlorobenzylidene group: Introduces electron-withdrawing effects and influences intermolecular interactions.
  • 3,4-Dimethoxyphenyl substituent at position 5: Enhances steric bulk and modulates electronic properties via methoxy groups.
  • Ethyl ester at position 6: Affords solubility in organic solvents, critical for pharmacological applications.

Synthesis: The compound is synthesized via cyclocondensation of thiouracil derivatives with chloroacetic acid and 2-chlorobenzaldehyde in acetic anhydride/acetic acid under reflux, followed by recrystallization (analogous to methods in ).

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-10-11-18(31-3)19(12-16)32-4)23(29)20(34-25)13-15-8-6-7-9-17(15)26/h6-13,22H,5H2,1-4H3/b20-13+

InChI Key

MVKUDAIJJFAODE-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

A mixture of ethyl acetoacetate (1.3 g, 10 mmol), 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), thiourea (1.14 g, 15 mmol), and zinc chloride (0.27 g, 2 mmol) is heated at 80°C for 4 hours in glacial acetic acid (2 mL). The reaction proceeds via the formation of an acyliminium ion intermediate, followed by nucleophilic attack by the thiourea and cyclization to yield ethyl 6-methyl-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Key Data:

  • Yield: 85%

  • Melting Point: 145–147°C

  • IR (KBr): 1,704 cm⁻¹ (C=O), 1,220 cm⁻¹ (C=S).

This intermediate is critical for subsequent functionalization, as the thione group at position 2 facilitates cyclization to form the thiazolo ring.

Cyclization to Form the Thiazolo[3,2-a]Pyrimidine Ring

The dihydropyrimidinone intermediate undergoes cyclization with chloroacetic acid to construct the thiazolo[3,2-a]pyrimidine core. This step introduces the 3-oxo group and establishes the fused bicyclic system.

Cyclization Procedure

A solution of ethyl 6-methyl-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.34 g, 1 mmol), chloroacetic acid (0.1 g, 1 mmol), fused sodium acetate (0.16 g, 2 mmol), acetic anhydride (5 mL), and glacial acetic acid (15 mL) is refluxed for 6 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Data:

  • Yield: 70–82%

  • Mechanism: The thione group reacts with chloroacetic acid, leading to nucleophilic substitution and cyclization. The acetic anhydride acts as both solvent and dehydrating agent.

Introduction of the 2-Chlorobenzylidene Group

The final step involves condensation of the thiazolopyrimidine intermediate with 2-chlorobenzaldehyde to introduce the benzylidene moiety at position 2. This step is crucial for establishing the E-configuration of the exocyclic double bond.

Condensation Reaction

A mixture of the thiazolopyrimidine derivative (1 mmol), 2-chlorobenzaldehyde (1 mmol), sodium acetate (1.5 g), glacial acetic acid (15 mL), and acetic anhydride (5 mL) is refluxed for 3 hours. The product is isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization from methanol.

Key Data:

  • Yield: 82%

  • Stereoselectivity: The E-configuration is favored due to steric hindrance between the 2-chlorophenyl group and the thiazolo ring.

  • IR (KBr): 1,635 cm⁻¹ (C=N), 1,704 cm⁻¹ (C=O).

Optimization of Reaction Conditions and Yield Improvement

Role of Catalysts and Solvents

  • Sodium Acetate: Neutralizes HCl generated during cyclization, driving the reaction forward.

  • Acetic Anhydride: Enhances electrophilicity of the aldehyde and facilitates dehydration.

  • Reflux Temperature: Optimal at 110–115°C for 3–6 hours to ensure complete reaction without decomposition.

Yield Comparison Across Methodologies

StepYield (%)ConditionsSource
Biginelli Reaction85ZnCl₂, 80°C, 4 h
Cyclization82Chloroacetic acid, reflux, 6 h
Benzylidene Addition82Acetic anhydride, reflux, 3 h

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O Stretch: 1,704 cm⁻¹ (ester carbonyl).

  • C=N Stretch: 1,635 cm⁻¹ (benzylidene imine).

  • C=S Absence: Confirms cyclization and thione consumption.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.34 (t, 2H, CH₂), 3.91 (s, 1H, CHAr), 5.12 (s, 1H, CH=), 7.21–7.35 (m, aromatic protons).

  • ¹³C NMR: 166.2 ppm (C=O), 152.4 ppm (C=N), 56.1 ppm (OCH₃).

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 531.8 (M⁺, 17%).

Comparative Analysis of Synthetic Methodologies

Alternative Cyclization Agents

  • Chloroacetonitrile vs. Chloroacetic Acid: Chloroacetonitrile yields thiazolo derivatives with nitrile substituents, whereas chloroacetic acid directly introduces the 3-oxo group.

Solvent Systems

  • Acetic Acid vs. DMF: Acetic acid enhances electrophilicity for benzylidene condensation, while DMF is preferred for SN2 reactions with chloroacetonitrile .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chloro, 4-cyano, 2-nitro) lower melting points compared to electron-donating groups (e.g., 2,4,6-trimethyl).

Structural and Crystallographic Insights

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, as seen in (C5 deviation: 0.224 Å).
  • Dihedral Angles : The 2-chlorobenzylidene group forms a dihedral angle of ~80° with the pyrimidine ring, comparable to 89.86° in .
  • Intermolecular Interactions : Chloro substituents may engage in C–H···Cl or π–halogen interactions, contrasting with C–H···O bonds in methoxy-substituted analogs ().

Key Research Findings

Crystallographic Stability : The 2-chlorobenzylidene group enhances crystal packing via halogen interactions, as seen in similar bromo-substituted compounds ().

Pharmacological Potential: Analogous compounds with 3,4-dimethoxyphenyl groups exhibit dual antifungal and anti-inflammatory activities.

Electronic Effects : Nitro and chloro substituents at position 2 reduce HOMO-LUMO gaps, increasing reactivity in electrophilic substitutions.

Biological Activity

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 300377-28-0) is a complex heterocyclic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H23ClN2O5S and a molecular weight of 499.0 g/mol. Its structure features a thiazole-pyrimidine framework that is significant for its biological activity.

PropertyValue
Molecular FormulaC25H23ClN2O5S
Molecular Weight499.0 g/mol
CAS Number300377-28-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole and pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive organisms .

Case Study:
In a comparative study on thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus (MRSA) . This suggests that the compound may possess similar or enhanced antibacterial properties.

Antiviral Activity

Thiazole-based compounds have also been investigated for their antiviral properties. For example, derivatives have demonstrated effectiveness against viruses such as HSV and HCV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Research Finding:
A study evaluating thiazole derivatives for antiviral activity revealed that some compounds inhibited HSV replication by over 90% at concentrations around 50 µM while maintaining low cytotoxicity levels (CC50 > 600 µM) . This indicates a favorable therapeutic index for compounds within this class.

Cytotoxicity

The cytotoxic effects of this compound need careful evaluation. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines at high concentrations (e.g., >100 µM), others enhance cell viability at lower doses .

Table: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
AL92910075
BA54950120
CHepG220090

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